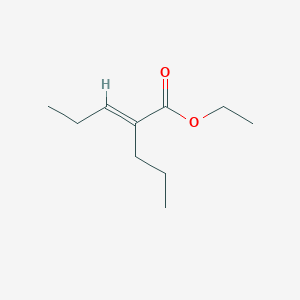

(E/Z)-2-丙基-2-戊烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester and related compounds involves various chemical reactions, including the deprotonation and reprotonation of ethyl (Z)-2-pentenoate to yield its (E)-isomer exclusively, highlighting the impact of ester conformations on the reaction outcomes (Krebs, 1981). Additionally, the synthesis of octadecatrienoic acid ethyl esters and their cyclization via an intramolecular Diels-Alder reaction further exemplify the versatility in synthesizing ester derivatives (Matikainen et al., 1997).

Molecular Structure Analysis

The molecular structure and photochemistry of (E)- and (Z)-ethyl 3-(2-indolyl)propenoate have been investigated to understand the ground state conformational control of their photochemical behavior, revealing significant insights into the conformation-dependent photophysical properties of these compounds (Lewis & Yang, 1996).

Chemical Reactions and Properties

Chemical reactions involving (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester are diverse. For instance, the stereospecific synthesis of (E)-α,β-unsaturated acid esters through reactions between ethyl propiolate and copper(I) methyltrialkylborates highlights the potential for selective isomer synthesis (Yamada et al., 1977).

Physical Properties Analysis

The physical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. These properties depend on the molecular structure and the presence of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester include reactivity with other chemical species, stability under different conditions, and the potential for undergoing various chemical transformations. The ability of these esters to participate in reactions such as the Knoevenagel condensation or to undergo esterification and hydrolysis reactions underscores their chemical versatility (Chang-chun, 2008).

科学研究应用

聚酯合成:

- 使用含锡硅酸盐作为催化剂,由戊糖合成了一种新型聚酯结构单元。该产物反式-2,5-二羟基-3-戊烯酸甲酯显示出对共聚物进行功能化的潜力,表明了创新聚合物设计的途径 (Elliot et al., 2017).

酸不稳定的聚合物:

- 实现了酸不稳定和生物相容性聚合物的简便合成,证明了这些材料在受控递送和释放应用中的潜力。具有侧基环状邻位酯的聚合物展示了 pH 依赖性水解曲线,影响了它们在靶向应用中的效用 (Cheng et al., 2012).

对映选择性氢化:

- 使用改性催化剂研究了该化合物的对映选择性氢化。这项研究可以为具有特定手性构型的化合物提供更高效和选择性的合成方法,这在药物应用中至关重要 (Nitta et al., 2001).

酯的合成:

- 报道了一种合成 3-烷基-4-氧代-2-丁烯酸酯的简单途径。这些酯是重要的合成子,表明它们在合成各种有机化合物中具有重要意义 (Bolchi et al., 2018).

功能化烯炔合成:

- 开发了一种合成功能化烯炔的方法,功能化烯炔在合成各种有机化合物(包括药物和材料)中至关重要 (Myers & Dragovich, 2003).

作用机制

Target of Action

As an ester, it may interact with various enzymes and proteins within the body, particularly those involved in ester hydrolysis .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of esters is a key step in their biological activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of esters like “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester” is the hydrolysis of esters under acidic or basic conditions . The products of this hydrolysis can then participate in various other biochemical reactions, depending on their structure .

Pharmacokinetics

They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .

Result of Action

The hydrolysis products of esters can have various effects depending on their structure and the specific cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester”. Factors such as pH can affect the rate of ester hydrolysis, which in turn influences the compound’s bioavailability and efficacy . Furthermore, certain microorganisms can enhance the hydrolysis of esters, potentially affecting their action in the body .

安全和危害

未来方向

属性

IUPAC Name |

ethyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICYSRIICMHCP-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)